molecular formula C27H27NO6 B12977870 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12977870
M. Wt: 461.5 g/mol
InChI Key: BJGBTPDXHVUVTB-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its specific chemical characteristics.

Preparation Methods

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research on its potential therapeutic applications is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in research and industrial applications.

Comparison with Similar Compounds

Compared to other similar compounds, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid stands out due to its unique structural features and reactivity. Similar compounds include other fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[(2,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H27NO6/c1-32-19-12-11-17(25(14-19)33-2)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1

InChI Key

BJGBTPDXHVUVTB-SFHVURJKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC

Origin of Product

United States

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